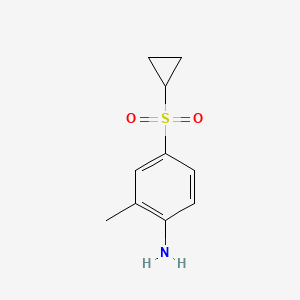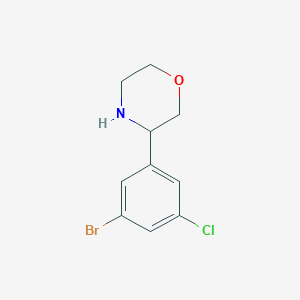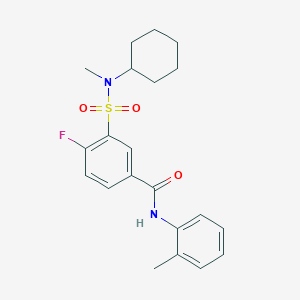
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexyl-methylsulfamoyl group, a fluorine atom, and an o-tolyl group, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl-methylsulfamoyl group through sulfonation reactions. The fluorine atom is introduced via electrophilic fluorination, and the o-tolyl group is added through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals, materials, and coatings with specific properties.
作用机制
The mechanism of action of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(p-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-chloro-N-(o-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
Uniqueness
Compared to similar compounds, 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide stands out due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom and the o-tolyl group imparts unique properties that can be leveraged in various research and industrial contexts.
属性
分子式 |
C21H25FN2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
3-[cyclohexyl(methyl)sulfamoyl]-4-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-15-8-6-7-11-19(15)23-21(25)16-12-13-18(22)20(14-16)28(26,27)24(2)17-9-4-3-5-10-17/h6-8,11-14,17H,3-5,9-10H2,1-2H3,(H,23,25) |
InChI 键 |
KBPKMUZCVFMKNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N(C)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


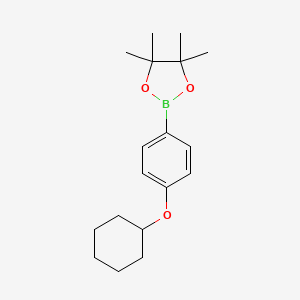
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)

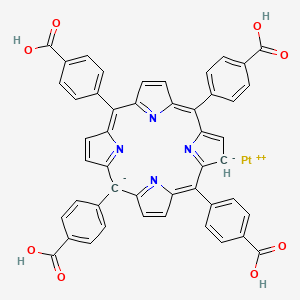
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
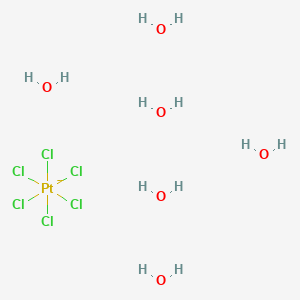
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)




![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
